molecular formula C15H20BrN3O2 B2692127 Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2241139-42-2

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2692127
CAS RN: 2241139-42-2
M. Wt: 354.248
InChI Key: HUOCXAPWDUFZCJ-WCQGTBRESA-N
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Description

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C15H20BrN3O2 and its molecular weight is 354.248. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold for the preparation of various substituted piperidines. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, described by Harmsen et al. (2011), showcases the utility of this compound in creating new chemical structures through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Scalable Synthesis Routes

The compound's utility in scalable synthesis processes is highlighted by Maton et al. (2010), who developed an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This approach demonstrates significant improvements over original routes, including a key step involving epimerization/hydrolysis (Maton et al., 2010).

Glutamic Acid Analogue Synthesis

Hart and Rapoport (1999) report the synthesis of a glutamic acid analogue from L-serine, using 2-substituted 7-azabicyclo[2.2.1]heptane as a base. This process involves several steps, including a transannular alkylation to form the [2.2.1] ring system, demonstrating the compound's application in creating amino acid analogues (Hart & Rapoport, 1999).

Synthesis of Epibatidine Analogues

Carroll et al. (2001) explored the synthesis of epibatidine analogues, starting from 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene. This work shows the compound's role in developing molecules with potential biological activity, specifically targeting nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001).

Molecular Structure Analysis

The compound's molecular structure and characteristics have been studied, as demonstrated by Moriguchi et al. (2014). They synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, characterizing it using techniques like NMR spectroscopy and X-ray diffraction. This research contributes to the understanding of the molecular structure of similar bicyclic compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-5-4-9(6-11)12(19)13-17-7-10(16)8-18-13/h7-9,11-12H,4-6H2,1-3H3/t9-,11+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOCXAPWDUFZCJ-WCQGTBRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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